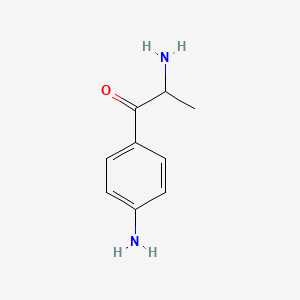

1-Propanone, 2-amino-1-(4-aminophenyl)-

Description

Significance of Alpha-Amino Ketone Architectures in Organic Synthesis

Alpha-amino ketones are a class of organic compounds that feature a ketone functional group and an amino group on the carbon atom adjacent (alpha) to the carbonyl group. This structural motif is of considerable importance in organic synthesis and medicinal chemistry. rsc.org These compounds are recognized as common structural features in a variety of natural products and pharmaceutically active molecules. nih.gov Their value also lies in their role as versatile synthetic intermediates. nih.govresearchgate.net The presence of both a carbonyl group and an amino group allows for a wide range of chemical transformations. For instance, the ketone can be reduced to form amino alcohols or oxidized to produce amino acids, while the amino group can undergo various reactions, making alpha-amino ketones valuable building blocks for creating more complex, polyfunctional molecules. nih.gov The development of new and efficient methods for the asymmetric synthesis of chiral alpha-amino ketones remains a significant goal in chemical research. nih.gov

Overview of Aryl-Substituted Propanone Systems in Chemical Research

Aryl-substituted propanone systems are ketones that incorporate an aromatic (aryl) ring within their structure. The synthesis of α-aryl substituted ketones has been an area of intensive research. acs.org These structures are pivotal intermediates in the synthesis of numerous complex organic molecules. The presence of the aryl group can influence the reactivity of the propanone backbone, and the propanone unit itself can be a key component in the construction of larger molecular frameworks. Research in this area often focuses on developing catalytic methods, such as transition metal-catalyzed cross-coupling reactions, to efficiently form the bond between the aryl group and the ketone structure. acs.org The functionalization of these systems is crucial for creating libraries of compounds for various applications, including the development of new materials and potential therapeutic agents. researchgate.netnih.gov

Contextualization of 1-Propanone, 2-amino-1-(4-aminophenyl)- within Bifunctional Organic Molecules

An alpha-amino ketone system, defined by the ketone group at position 1 and the amino group at position 2.

An aryl amine system, represented by the 4-aminophenyl group attached to the carbonyl carbon.

This combination of a ketone, an aliphatic primary amine, and an aromatic primary amine within one structure makes it a molecule with multiple reactive sites. Small bifunctional molecules, including amino ketones, are attractive as model systems for studying the interactions between different functional groups within a solid-state structure. researchgate.net The specific arrangement of these groups in 1-Propanone, 2-amino-1-(4-aminophenyl)- provides a platform for investigating regioselective reactions and for its use as a specialized building block in organic synthesis.

Research Objectives and Scope of Investigation for Complex Amino-Ketone Structures

The study of complex amino-ketone structures like 1-Propanone, 2-amino-1-(4-aminophenyl)- is driven by several key research objectives. A primary goal is the development of novel synthetic methodologies that allow for the efficient and controlled construction of these polyfunctional molecules. rsc.org Researchers also aim to explore the unique chemical reactivity that arises from the interplay between the different functional groups within the molecule. Understanding these interactions is crucial for designing targeted synthetic transformations. Furthermore, these complex structures serve as scaffolds for the synthesis of larger, more elaborate molecules, including coordination compounds and potential bioactive agents. scholarsresearchlibrary.comresearchgate.net Investigations may involve detailed characterization using spectroscopic and analytical techniques to elucidate their structural and electronic properties, providing fundamental insights that can guide future applications in materials science and medicinal chemistry. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

2-amino-1-(4-aminophenyl)propan-1-one |

InChI |

InChI=1S/C9H12N2O/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6H,10-11H2,1H3 |

InChI Key |

LEAOYFZDLUAFOG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)N)N |

Origin of Product |

United States |

Chemical Identity and Properties

The fundamental identifiers and computed physicochemical properties of 1-Propanone, 2-amino-1-(4-aminophenyl)- are summarized below. This compound is primarily a research chemical, and as such, experimentally determined physical properties are not widely published.

| Identifier Type | Value |

|---|---|

| CAS Number | 854814-09-8 guidechem.com |

| Molecular Formula | C₉H₁₂N₂O guidechem.com |

| IUPAC Name | 2-amino-1-(4-aminophenyl)propan-1-one |

| Canonical SMILES | CC(C(=O)C1=CC=C(C=C1)N)N guidechem.com |

| InChI | InChI=1S/C9H12N2O/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6H,10-11H2,1H3 guidechem.com |

| InChIKey | LEAOYFZDLUAFOG-UHFFFAOYSA-N guidechem.com |

| Property | Value |

|---|---|

| Molecular Weight | 164.208 g/mol guidechem.com |

| Exact Mass | 164.094963 g/mol guidechem.com |

| XLogP3-AA (Predicted) | 0.4 guidechem.com |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Synthesis and Manufacturing

The synthesis of α-amino ketones is a well-established field in organic chemistry, with numerous methods available. colab.ws For a specific target like 1-Propanone, 2-amino-1-(4-aminophenyl)-, a common strategy would involve the α-amination of a suitable ketone precursor.

A plausible synthetic route starts with 1-(4-aminophenyl)-1-propanone . This precursor could then undergo a direct α-C-H amination reaction. Modern methods for this transformation often utilize transition-metal catalysts, such as those based on copper or iron, which facilitate the formation of a carbon-nitrogen bond at the alpha position. colab.wsorganic-chemistry.org One approach involves the generation of an enolate or enol equivalent from the starting ketone, which then reacts with an electrophilic nitrogen source.

Alternatively, a transition-metal-free approach could be employed. Such methods might use an iodine-based catalyst system to achieve an oxidative cross-coupling between the ketone and an amine source. organic-chemistry.org The reaction mechanism typically proceeds through the in-situ generation of a more reactive intermediate, such as an α-halo ketone, which is then displaced by an ammonia (B1221849) equivalent to furnish the final α-amino ketone product. The choice of reaction conditions, including solvent, temperature, and the specific aminating agent, is critical to optimize the yield and purity of 1-Propanone, 2-amino-1-(4-aminophenyl)-.

Spectroscopic and Analytical Data

The structural elucidation of 1-Propanone, 2-amino-1-(4-aminophenyl)- relies on a combination of spectroscopic techniques. While experimental spectra are not publicly available, the expected data can be predicted based on the molecule's distinct functional groups and carbon skeleton.

| Technique | Predicted Observations |

|---|---|

| Infrared (IR) Spectroscopy | - Broad peaks around 3450-3200 cm⁻¹ (N-H stretching of two NH₂ groups).

|

| ¹H NMR Spectroscopy | - Two signals in the aromatic region (approx. δ 6.5-8.0 ppm), likely two doublets corresponding to the AA'BB' system of the 1,4-disubstituted benzene (B151609) ring.

|

| ¹³C NMR Spectroscopy | - A signal in the downfield region (approx. δ 195-205 ppm) for the ketone carbonyl carbon.

|

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) at m/z = 164, corresponding to the molecular weight.

|

Reactivity and Chemical Behavior

Retrosynthetic Analysis of the Target Molecular Framework

Retrosynthetic analysis is a technique used to design a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.inrnlkwc.ac.in For 1-Propanone, 2-amino-1-(4-aminophenyl)-, several logical disconnections can be proposed to outline potential synthetic pathways.

A primary disconnection strategy involves breaking the C-N bond at the alpha-position to the carbonyl group. This is a common approach for α-amino ketones and suggests a precursor like an α-halo ketone, specifically 2-bromo-1-(4-aminophenyl)-1-propanone. This intermediate could then be aminated using a suitable nitrogen source, such as ammonia (B1221849) or an ammonia equivalent, via nucleophilic substitution.

Another key disconnection is the bond between the carbonyl carbon and the aromatic ring. This points towards a Friedel-Crafts acylation reaction. ox.ac.uk This approach would involve an aniline (B41778) derivative and a propanoyl derivative. Because the free amino group of aniline would interfere with the Lewis acid catalyst, a protected form, such as acetanilide (B955) or 4-nitroaniline, is required. The acylating agent would be a derivative of 2-aminopropanoic acid (alanine), which would also need its amino group protected.

A third approach involves a functional group interconversion (FGI), where the target ketone is envisioned as the product of the oxidation of the corresponding α-amino alcohol, 2-amino-1-(4-aminophenyl)propan-1-ol. This precursor simplifies the synthesis to the formation of an amino alcohol, which can be achieved through various methods.

These retrosynthetic pathways are summarized in the following table:

| Disconnection | Precursors | Corresponding Forward Reaction |

| α-Carbon-Nitrogen Bond | 2-Halo-1-(4-aminophenyl)-1-propanone + Ammonia source | Nucleophilic Substitution / Amination |

| Carbonyl-Aryl Bond | Protected Aniline + Protected 2-Aminopropanoyl Halide | Friedel-Crafts Acylation |

| Functional Group Interconversion | 2-Amino-1-(4-aminophenyl)propan-1-ol | Oxidation |

Direct Synthetic Routes to Alpha-Amino Ketones

The synthesis of α-amino ketones is a well-established area of organic chemistry, with numerous methods developed for their construction. rsc.org These can be broadly categorized by whether the amino group is added to a pre-existing ketone or the ketone is formed on a molecule already containing the amine.

Amination Reactions at the Alpha-Carbon Position

Introducing an amino group at the α-carbon of a ketone is a direct and common strategy.

From α-Halo Ketones: A classic two-step method involves the initial α-halogenation (typically bromination) of a propiophenone (B1677668) derivative, followed by nucleophilic substitution with an amine. rsc.org For the target molecule, this would start with 1-(4-aminophenyl)propan-1-one, which would first be protected, then α-brominated, and finally reacted with an ammonia equivalent.

Direct C-H Amination: More modern approaches circumvent the need for pre-functionalization. These methods achieve the direct coupling of a ketone's α-C-H bond with a nitrogen source.

Copper-Catalyzed Amination: A notable method uses a copper(II) bromide catalyst to generate an α-bromo ketone species in situ, which is then displaced by an amine. This allows for the direct coupling of a range of ketones and amines. organic-chemistry.org

Transition-Metal-Free Amination: An alternative strategy employs ammonium iodide as a catalyst and sodium percarbonate as an oxidant to facilitate the cross-coupling of ketones with various amines, including primary and secondary amines, anilines, and amides. organic-chemistry.orgacs.org This method is highlighted by its mild conditions and avoidance of transition metals. organic-chemistry.orgacs.org

Electrophilic Amination: This strategy involves the reaction of a ketone enolate with an electrophilic nitrogen source, such as azodicarboxylates. However, these methods often yield α-hydrazinyl or α-oxy-amino products that require further chemical modification to reveal the primary amine. nih.gov

Construction of the Ketone Moiety in the Presence of Amine Functionality

An alternative synthetic logic involves forming the ketone group on a precursor that already contains the requisite α-amino acid framework.

From N-Protected Amino Acids: N-protected α-amino acids, such as N-Boc-alanine or N-Cbz-alanine, are versatile starting materials. They can be converted into various activated forms (e.g., acid chlorides, Weinreb amides, or activated esters) that react with organometallic reagents to form ketones. acs.orgorganic-chemistry.org For instance, an N-protected alanine (B10760859) derivative can be reacted with an organometallic reagent derived from a protected 4-bromoaniline (B143363) to yield the protected target molecule. acs.orgresearchgate.net

Oxidation of α-Amino Alcohols: The oxidation of secondary alcohols to ketones is a fundamental transformation. If the precursor 2-amino-1-(4-aminophenyl)propan-1-ol can be synthesized, a selective oxidation of the alcohol would yield the desired α-amino ketone. nih.govresearchgate.net Care must be taken to choose an oxidant that does not affect the amino groups.

Strategies for Introducing the 4-Aminophenyl Substituent

Attaching the aminophenyl group to the propanone backbone is a critical step that can be achieved through classic aromatic chemistry or modern cross-coupling reactions.

Friedel-Crafts Acylation Methodologies

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming aryl ketones. mdpi.comnih.gov The reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). nih.govorganic-chemistry.org

A significant challenge in acylating aniline is that the basic amino group complexes with the Lewis acid, deactivating the aromatic ring towards electrophilic attack. google.com Therefore, the amino group must be protected before acylation. Common strategies include:

Acylation of Acetanilide: Acetanilide, where the amino group is protected as an amide, is a suitable substrate. It can be acylated with 2-bromopropanoyl chloride. The resulting α-bromo ketone can then be aminated, and the protecting acetyl group can be hydrolyzed to reveal the final product.

Acylation of a Nitrobenzene Precursor: An alternative is to start with nitrobenzene, perform the Friedel-Crafts acylation with 2-bromopropanoyl chloride, introduce the α-amino group via substitution, and finally reduce the nitro group to the desired 4-amino functionality.

A summary of potential Friedel-Crafts approaches is provided below.

| Aromatic Substrate | Acylating Agent | Subsequent Steps |

| Acetanilide | 2-Bromopropanoyl Chloride | 1. Amination of α-bromo ketone 2. Hydrolysis of acetanilide |

| Nitrobenzene | 2-Bromopropanoyl Chloride | 1. Amination of α-bromo ketone 2. Reduction of nitro group |

Coupling Reactions Involving Aromatic Precursors

Modern organometallic cross-coupling reactions offer powerful and often milder alternatives to Friedel-Crafts acylation for the synthesis of aryl ketones. organic-chemistry.orgnih.gov These methods typically involve the reaction of an organometallic reagent with an acyl derivative, catalyzed by a transition metal, most commonly palladium or nickel. rsc.org

Fukuyama Coupling: This reaction involves the palladium-catalyzed coupling of a thioester with an organozinc reagent to produce a ketone. nih.govjk-sci.comwikipedia.orgorganic-chemistry.org A key advantage is its high functional group tolerance, making it suitable for complex molecules. wikipedia.org For the target compound, a potential route would involve the coupling of an N-protected 2-aminopropanethioate with an organozinc reagent derived from a protected 4-haloaniline.

Negishi and Suzuki-Miyaura Carbonylative Couplings: These reactions can form ketones by coupling an aryl halide or triflate with an organometallic partner and carbon monoxide. nih.gov This three-component reaction forms two new carbon-carbon bonds in a single step.

Coupling with Acyl Chlorides: Aryl boronic acids can couple directly with acyl chlorides in the presence of a palladium catalyst to give high yields of ketones. organic-chemistry.org This would involve reacting 4-(protected-amino)phenylboronic acid with a 2-(protected-amino)propanoyl chloride.

These cross-coupling methods often provide advantages in terms of milder reaction conditions and broader functional group compatibility compared to traditional Friedel-Crafts reactions.

Stereoselective Synthesis of 1-Propanone, 2-amino-1-(4-aminophenyl)-

The creation of the chiral center at the C2 position of 1-Propanone, 2-amino-1-(4-aminophenyl)- necessitates the use of stereoselective synthetic methods. These methods can be broadly categorized into those that employ chiral auxiliaries to direct the stereochemical outcome and those that utilize chiral catalysts for enantioselective transformations.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. For the synthesis of α-amino ketones, chiral auxiliaries derived from readily available natural sources like amino acids, carbohydrates, and terpenes are often employed. nih.gov

One common strategy involves the use of Evans oxazolidinone auxiliaries. nih.gov In a hypothetical synthesis of the target compound, a propiophenone precursor attached to an Evans auxiliary could undergo diastereoselective enolate formation followed by electrophilic amination. The steric hindrance provided by the auxiliary directs the incoming electrophilic amine source to one face of the enolate, leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched α-amino ketone.

Another widely used class of chiral auxiliaries includes camphor (B46023) derivatives, such as camphorsultams. researchgate.net These have been successfully applied in asymmetric alkylations and aldol (B89426) reactions. researchgate.net A synthetic route could involve the attachment of a glycinate (B8599266) equivalent to a camphorsultam auxiliary, followed by alkylation with a suitable electrophile to introduce the methyl group, and then acylation to form the ketone.

Chiral catalysts, on the other hand, can induce enantioselectivity without being covalently bonded to the substrate. This approach is often more atom-economical. For the synthesis of α-amino ketones, chiral phase-transfer catalysts derived from cinchona alkaloids have been utilized in the umpolung reaction of imines with enones to generate chiral γ-amino ketones, a strategy that could be adapted. nih.gov Furthermore, chiral phosphoric acid catalysts have proven effective in promoting the enantioselective addition of anilines to azoalkenes, which can then be converted to α-arylamino ketones. nih.gov

The following table summarizes some common chiral auxiliaries and catalysts applicable to the asymmetric synthesis of α-amino ketones.

| Chiral Director | Type | Typical Application | Key Features |

| Evans Oxazolidinones | Chiral Auxiliary | Diastereoselective alkylation, aldol reactions | High diastereoselectivity, reliable, well-studied |

| Camphorsultam | Chiral Auxiliary | Diastereoselective alkylation, aldol reactions | High diastereoselectivity, crystalline derivatives |

| Pseudoephedrine | Chiral Auxiliary | Asymmetric alkylation | Forms crystalline derivatives, high diastereoselectivity |

| Chiral Phosphoric Acids | Chiral Catalyst | Enantioselective amination of azoalkenes | Brønsted acid catalysis, high enantioselectivity |

| Cinchona Alkaloids | Chiral Catalyst | Asymmetric phase-transfer catalysis | Readily available natural products, versatile |

Direct enantioselective amination of a ketone precursor, such as 1-(4-aminophenyl)propan-1-one, represents a more direct approach to the target molecule. One such methodology is the nucleophilic amination of azoalkenes catalyzed by a chiral phosphoric acid. nih.gov This process involves the reaction of an aniline with an azoalkene, which upon hydrolysis, yields the corresponding α-amino ketone with high enantioselectivity. nih.gov

Reductive amination of an α-dicarbonyl precursor is another viable strategy. While direct asymmetric reductive amination of α-keto acids has been explored, the enantioselectivity can be moderate. google.com A more successful approach involves the asymmetric hydrogenation of α-keto imines. For instance, iridium complexes with chiral ligands like f-Binaphane have shown high activity and enantioselectivity in the reductive amination of aryl ketones. google.com

A potential synthetic route could involve the formation of an α-azido ketone, such as 2-azido-1-(4-aminophenyl)-1-propanone, from the corresponding α-halo ketone. The stereoselective reduction of the azide (B81097) to the amine can be challenging. However, methods using tin(II) chloride for the reduction of α-azido ketones to α-amino ketones have been reported. researchgate.net Subsequent chiral resolution or the use of a chiral reducing agent could provide access to the enantiomerically pure target compound.

The table below outlines some methodologies for enantioselective amination.

| Methodology | Precursor | Key Reagents/Catalysts | Advantages |

| Nucleophilic Amination | Azoalkene | Chiral Phosphoric Acid, Aniline | High enantioselectivity, nucleophilic nitrogen source |

| Asymmetric Reductive Amination | Aryl Ketone | Amine, Chiral Iridium or Rhodium catalyst | Direct conversion from ketone, high activity |

| Reduction of α-Azido Ketone | α-Azido Ketone | SnCl₂, Chiral reducing agent or resolution | Readily available precursors, established reduction methods |

Protecting Group Strategies for Amine and Carbonyl Functionalities

In a multi-step synthesis of 1-Propanone, 2-amino-1-(4-aminophenyl)-, which possesses two amine groups (one aromatic and one aliphatic) and a ketone, a robust protecting group strategy is essential to avoid unwanted side reactions. wikipedia.org The choice of protecting groups is dictated by their stability under various reaction conditions and the ease of their selective removal (orthogonality). wikipedia.org

For the amino groups, common protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). creative-peptides.comresearchgate.net The Boc group is stable to a wide range of conditions but is readily removed with acid (e.g., trifluoroacetic acid, TFA). creative-peptides.com The Cbz group is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenation. creative-peptides.com The Fmoc group is base-labile and is often used in solid-phase peptide synthesis. creative-peptides.comresearchgate.net

Given the presence of two different amine functionalities in the target molecule, an orthogonal protection strategy would be necessary if sequential manipulation is required. For instance, the aromatic amine could be protected as a Boc group while the α-amino group is introduced later in the synthesis or protected with a Cbz group, allowing for selective deprotection.

The ketone functionality is often protected as an acetal (B89532) or ketal, for example, by reacting it with ethylene (B1197577) glycol in the presence of an acid catalyst. wikipedia.org Acetals are stable to basic and nucleophilic conditions but are easily hydrolyzed back to the ketone using aqueous acid. wikipedia.org

The following table details common protecting groups for the functional groups present in the target molecule.

| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |

| Aromatic/Aliphatic Amine | tert-Butoxycarbonyl | Boc | Boc₂O, base | TFA, HCl |

| Aromatic/Aliphatic Amine | Benzyloxycarbonyl | Cbz or Z | CbzCl, base | H₂, Pd/C |

| Aliphatic Amine | 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu, base | Piperidine |

| Ketone | Ethylene Acetal | - | Ethylene glycol, acid catalyst | H₃O⁺ |

Optimization of Reaction Conditions and Yields in Multi-Step Synthesis

For instance, in a reaction involving the formation of an α-amino ketone, the choice of solvent can significantly influence the reaction rate and selectivity. researchgate.net The temperature must be carefully controlled to ensure the reaction proceeds at a reasonable rate without promoting decomposition or side reactions. The concentration of reactants and the amount of catalyst used are also critical factors that need to be fine-tuned to achieve optimal results. researchgate.net

Design of Experiments (DoE) is a powerful statistical tool that can be employed to systematically investigate the effects of multiple variables on a reaction outcome. This approach allows for the efficient identification of optimal reaction conditions with a minimal number of experiments.

In the context of synthesizing 1-Propanone, 2-amino-1-(4-aminophenyl)-, a multi-step process might involve:

Protection of the aromatic amine of a suitable starting material like 4-aminopropiophenone. Optimization would focus on achieving a high yield of the protected product with minimal side reactions.

α-Functionalization to introduce the second nitrogen atom (e.g., α-bromination followed by amination or azidation). Conditions would be optimized to favor the desired product over elimination or other side reactions.

Stereoselective transformation , such as an asymmetric reduction or the use of a chiral auxiliary. Optimization would be critical to achieve high diastereomeric or enantiomeric excess.

Deprotection steps to remove the protecting groups. The conditions must be carefully chosen to be selective and not affect other parts of the molecule.

Reactions Involving the Ketone Carbonyl Group

The ketone carbonyl group is a primary site for nucleophilic addition and related reactions. masterorganicchemistry.com Its electrophilic carbon atom is susceptible to attack by a variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic addition to the carbonyl carbon of 1-Propanone, 2-amino-1-(4-aminophenyl)- is a fundamental transformation. masterorganicchemistry.com The hybridization of the carbonyl carbon changes from sp² to sp³, resulting in a tetrahedral intermediate. masterorganicchemistry.com

Hydride Addition: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can deliver a hydride ion to the carbonyl carbon, resulting in the formation of the corresponding secondary alcohol after an acidic workup. youtube.com

Organometallic Addition: Grignard reagents and organolithium compounds act as potent carbon nucleophiles, attacking the carbonyl carbon to form a new carbon-carbon bond. This reaction pathway leads to the synthesis of tertiary alcohols. youtube.com

Enamine Formation: In reactions with secondary amines, an enamine can be formed. libretexts.org This process involves the initial nucleophilic addition of the amine to the carbonyl group, followed by dehydration. libretexts.org

| Reagent Type | Example Reagent | Product Type |

| Hydride | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Organometallic | Methylmagnesium Bromide (CH₃MgBr) | Tertiary Alcohol |

| Secondary Amine | Pyrrolidine | Enamine |

The ketone functionality can undergo both reduction and oxidation, although oxidation of a ketone is less common and requires strong oxidizing agents, often leading to cleavage of the carbon-carbon bond adjacent to the carbonyl group.

Reduction: As mentioned, the ketone can be readily reduced to a secondary alcohol using various reducing agents.

Oxidative Cleavage: Strong oxidizing agents under harsh conditions can cleave the molecule at the carbonyl group.

Condensation reactions involve the reaction of the carbonyl group with a nucleophile, typically an amine, followed by the elimination of a small molecule, usually water. libretexts.org

Imine Formation: Primary amines react with the ketone to form an imine, also known as a Schiff base. libretexts.org This reaction is often catalyzed by acid and proceeds through a carbinolamine intermediate. libretexts.org The formation of the C=N double bond is a key feature of this transformation. youtube.comlibretexts.org

| Reactant | Product | Key Intermediate |

| Primary Amine | Imine (Schiff Base) | Carbinolamine |

Reactivity of the Alpha-Amino Group

The alpha-amino group, being a primary amine, is a versatile nucleophile and can participate in a wide array of reactions.

Acylation: The alpha-amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form amides. This reaction is a common method for protecting the amino group or for synthesizing more complex molecules. mdma.ch Friedel-Crafts acylation using α-amino acids as acyl-donors is a known method for preparing aryl-keto derivatives. nih.gov

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, this reaction can be difficult to control and may lead to a mixture of mono-, di-, and even tri-alkylated products. Reductive amination is often a more controlled method for N-alkylation.

Sulfonylation: The amino group reacts with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base to form sulfonamides. This is another common method for protecting the amino group.

| Reaction Type | Reagent | Product |

| Acylation | Acetyl Chloride | N-acetyl derivative (Amide) |

| Alkylation | Methyl Iodide | N-methylated derivatives |

| Sulfonylation | p-Toluenesulfonyl Chloride | N-sulfonyl derivative (Sulfonamide) |

The presence of both a ketone and an amino group in the same molecule provides a powerful platform for the synthesis of various nitrogen-containing heterocycles through intramolecular cyclization reactions. researcher.lifeclockss.org These reactions are of significant interest in medicinal chemistry due to the prevalence of such ring systems in biologically active compounds. nih.govfrontiersin.org

Quinoline (B57606) Synthesis: The molecule can serve as a precursor for the synthesis of quinoline derivatives. For instance, through reactions involving the ketone and the aromatic amino group, cyclization can lead to the formation of the quinoline core structure. clockss.org

Indole (B1671886) Synthesis: While less direct, transformations of the starting molecule can lead to intermediates suitable for indole synthesis. For example, oxidative cyclization of related 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles is a known route to 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.gov

Other Heterocycles: The reactive functional groups allow for the construction of other heterocyclic systems. For example, reaction with appropriate reagents can lead to the formation of pyrazoles, imidazoles, or triazines. nih.govclockss.org

| Heterocycle | General Approach |

| Quinolines | Intramolecular cyclization involving the ketone and aromatic amine. clockss.org |

| Indoles | Multi-step synthesis potentially involving oxidative cyclization. nih.gov |

| Pyrazoles/Imidazoles | Reaction with dinucleophiles or other cyclizing agents. nih.gov |

Transformations of the Aromatic Amino Group

The primary amino group attached to the phenyl ring is a powerful activating group, significantly influencing the molecule's reactivity. It serves as a site for electrophilic attack on the ring and as a nucleophile in various condensation reactions.

The aromatic ring of 1-Propanone, 2-amino-1-(4-aminophenyl)- is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of the primary amino group (-NH2). wikipedia.org This group is a strong electron-donating group through resonance, increasing the electron density of the aromatic ring, particularly at the ortho and para positions relative to itself. wikipedia.orgtotal-synthesis.com The other substituent on the ring, the 2-amino-1-oxopropyl group [-C(=O)CH(NH2)CH3], contains an electron-withdrawing carbonyl group, which is generally deactivating and meta-directing.

However, the activating effect of the amino group is dominant, making the ring significantly more nucleophilic than benzene (B151609) and directing incoming electrophiles to the positions ortho to the amine (positions 3 and 5), as the para position is already substituted. wikipedia.org Therefore, reactions such as halogenation, nitration, and sulfonation are expected to proceed readily, yielding 3,5-disubstituted products.

Table 1: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E+) | Reagents | Predicted Major Product |

| Bromination | Br+ | Br2, FeBr3 | 1-(4-amino-3,5-dibromophenyl)-2-amino-1-propanone |

| Nitration | NO2+ | HNO3, H2SO4 | 1-(4-amino-3,5-dinitrophenyl)-2-amino-1-propanone |

| Sulfonation | SO3 | Fuming H2SO4 | 4-amino-2-(2-amino-1-oxopropyl)benzene-1,3-disulfonic acid |

| Friedel-Crafts Acylation | R-C=O+ | RCOCl, AlCl3 | 1-(4-amino-3,5-diacetylphenyl)-2-amino-1-propanone |

Note: Friedel-Crafts reactions may be complicated by the coordination of the Lewis acid catalyst with the amino groups.

Primary aromatic amines readily undergo diazotization when treated with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.orgbyjus.com This reaction converts the aromatic amino group of 1-Propanone, 2-amino-1-(4-aminophenyl)- into a diazonium salt. byjus.com

The resulting diazonium ion is a weak electrophile that can attack electron-rich aromatic compounds, such as phenols and anilines, in a process known as azo coupling. slideshare.netdergipark.org.tr This reaction is a form of electrophilic aromatic substitution where the diazonium salt acts as the electrophile. slideshare.net The coupling with phenols is typically carried out under mildly alkaline conditions, while coupling with anilines is performed in weakly acidic solutions. dergipark.org.tr This pathway is fundamental to the synthesis of a wide variety of azo dyes.

The general reaction sequence is as follows:

Diazotization: Formation of the diazonium salt from the primary aromatic amine.

Azo Coupling: The diazonium salt reacts with an activated aromatic compound (the coupling component) to form an azo compound.

Table 2: Examples of Azo Coupling Reactions

| Coupling Component | Reaction Conditions | General Structure of Azo Product |

| Phenol | Mildly alkaline (pH > 7) | A hydroxyphenyl group attached via an azo (-N=N-) bridge |

| Aniline | Mildly acidic (pH < 7) | An aminophenyl group attached via an azo (-N=N-) bridge |

| N,N-Dimethylaniline | Mildly acidic (pH < 7) | A (dimethylamino)phenyl group attached via an azo (-N=N-) bridge |

| 2-Naphthol | Mildly alkaline (pH > 7) | A hydroxynaphthyl group attached via an azo (-N=N-) bridge |

The aromatic amino group is nucleophilic and can react with various electrophiles at the nitrogen atom. Reaction with acylating agents, such as acyl chlorides or acid anhydrides, leads to the formation of amides. This reaction typically proceeds readily, often in the presence of a base to neutralize the acidic byproduct.

Similarly, the aromatic amine can react with isocyanates to form substituted ureas, or with chloroformates to yield carbamates (urethanes). mdpi.comresearchgate.net These reactions are crucial for the synthesis of various polymers like polyamides and polyurethanes. researchgate.netrsc.org A key consideration for 1-Propanone, 2-amino-1-(4-aminophenyl)- is the presence of a second, aliphatic amino group. The relative nucleophilicity of the two amines will determine the selectivity of the reaction. Generally, aliphatic amines are more basic and more nucleophilic than aromatic amines, suggesting that acylation or urethane (B1682113) formation might occur preferentially at the 2-position amino group under kinetically controlled conditions. However, reaction conditions can be tuned to favor reaction at the aromatic amine.

Table 3: Amide and Urethane Formation Reactions at the Aromatic Amine

| Reagent | Reagent Class | Product Functional Group |

| Acetyl chloride | Acyl Halide | Amide |

| Benzoic anhydride | Acid Anhydride | Amide |

| Phenyl isocyanate | Isocyanate | Urea |

| Ethyl chloroformate | Chloroformate | Urethane (Carbamate) |

Multi-Component Reactions Incorporating 1-Propanone, 2-amino-1-(4-aminophenyl)- as a Core Synthon

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. pharmaxchange.infonih.gov These reactions are highly efficient for rapidly building molecular complexity. ebrary.net 1-Propanone, 2-amino-1-(4-aminophenyl)- is an excellent candidate as a core building block, or synthon, for MCRs due to its multiple reactive sites.

Specifically, the molecule contains an amine component and a ketone component, which are key reactants in many prominent MCRs, such as the Ugi and Passerini reactions. nih.govmdpi.com For instance, in an Ugi four-component reaction, an amine, a ketone (or aldehyde), a carboxylic acid, and an isocyanide combine to form an α-acylamino carboxamide. pharmaxchange.info The title compound could potentially serve as both the amine and ketone source, although the presence of two distinct amine groups (aliphatic and aromatic) could lead to different reaction pathways and the formation of diverse heterocyclic scaffolds. nih.govresearchgate.netnih.gov The higher nucleophilicity of the aliphatic amine suggests it would be the more likely participant in the initial imine formation step of the Ugi reaction.

A hypothetical Ugi-type reaction could proceed as follows:

The aliphatic amine of 1-Propanone, 2-amino-1-(4-aminophenyl)- condenses with an external aldehyde to form an iminium ion.

This intermediate is then attacked by an isocyanide and a carboxylic acid, leading to the characteristic Ugi product, with the aromatic amine and ketone functionalities remaining as pendants for further modification.

Rearrangement Reactions and Fragmentation Pathways

The structural framework of 1-Propanone, 2-amino-1-(4-aminophenyl)- allows for potential molecular rearrangements under specific conditions. One notable possibility is the Beckmann rearrangement. masterorganicchemistry.com This reaction involves the transformation of an oxime into an amide. The ketone functionality of the title compound can be converted to an oxime by reacting it with hydroxylamine (B1172632) (NH2OH). Subsequent treatment of the oxime with acid would catalyze the rearrangement, breaking a carbon-carbon bond and forming a carbon-nitrogen bond, resulting in an N-substituted amide. masterorganicchemistry.com

In the context of mass spectrometry, the molecule is expected to undergo characteristic fragmentation upon ionization. These fragmentation pathways are crucial for its structural elucidation. Common fragmentation patterns for α-aminoketones include:

Alpha-cleavage: Fission of the bonds adjacent to the carbonyl group is a dominant pathway. This could lead to the loss of an ethyl group or the formation of an acylium ion.

Cleavage adjacent to the amino group: The C-C bond alpha to the aliphatic amino group can also cleave.

Rearrangements: Intramolecular cyclization and rearrangement reactions can occur in the gas phase, particularly in fragment ions. nih.govresearchgate.net

Table 4: Predicted Key Fragment Ions in Mass Spectrometry (Electron Ionization)

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |

| 149 | [CH3CH(NH2)C(O)C6H4NH2]+• | Molecular Ion (M+•) |

| 120 | [H2NC6H4CO]+ | α-cleavage, loss of •CH(NH2)CH3 |

| 92 | [H2NC6H4]+ | Cleavage of the bond between the ring and the carbonyl group |

| 44 | [CH3CH=NH2]+ | α-cleavage, charge retention on the aminoethyl fragment |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional NMR experiments, a complete picture of the atomic arrangement and stereochemistry of "1-Propanone, 2-amino-1-(4-aminophenyl)-" can be constructed.

Comprehensive ¹H and ¹³C NMR Chemical Shift and Coupling Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of "1-Propanone, 2-amino-1-(4-aminophenyl)-" is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The protons on the 4-aminophenyl ring are expected to appear in the downfield region, typically between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The protons ortho and meta to the amino group will likely show an AA'BB' splitting pattern. The amino protons of the 4-amino group and the 2-amino group are expected to appear as broad singlets, with their chemical shifts being solvent and concentration-dependent.

The aliphatic protons would include the methine proton at the C2 position and the methyl protons at the C3 position. The methine proton, being adjacent to both the carbonyl group and the amino group, is anticipated to be a quartet, coupled to the neighboring methyl protons. The methyl protons would, in turn, appear as a doublet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule. The carbonyl carbon (C1) is expected to have the most downfield chemical shift, typically in the range of 190-210 ppm. The aromatic carbons of the 4-aminophenyl ring will resonate in the region of 110-150 ppm. The carbon bearing the amino group (C4 of the phenyl ring) will be significantly shielded compared to the others. The aliphatic carbons, C2 and C3, will appear in the upfield region of the spectrum.

A summary of the predicted ¹H and ¹³C NMR chemical shifts is presented in the table below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to -NH₂) | 6.6-6.8 | 113-116 |

| Aromatic CH (ortho to -C(O)-) | 7.7-7.9 | 130-132 |

| C-NH₂ (aromatic) | - | 150-153 |

| C-C(O) (aromatic) | - | 128-130 |

| C-2 (methine) | 4.0-4.5 (quartet) | 50-60 |

| C-3 (methyl) | 1.2-1.5 (doublet) | 15-25 |

| C-1 (carbonyl) | - | 195-205 |

| 4-NH₂ | 3.5-5.0 (broad singlet) | - |

| 2-NH₂ | 1.5-3.0 (broad singlet) | - |

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between the ortho and meta protons on the aromatic ring, and crucially, between the methine proton at C2 and the methyl protons at C3, confirming the propanone backbone. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. sdsu.eduyoutube.com It would show correlations between the aromatic protons and their attached carbons, the C2 methine proton and the C2 carbon, and the C3 methyl protons and the C3 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. sdsu.eduyoutube.com Key HMBC correlations would include those from the methyl protons (H3) to the methine carbon (C2) and the carbonyl carbon (C1), and from the methine proton (H2) to the carbonyl carbon (C1) and the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are close to each other, which is critical for determining stereochemistry. For "1-Propanone, 2-amino-1-(4-aminophenyl)-", NOESY could help to understand the preferred conformation of the side chain relative to the aromatic ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: The IR spectrum of "1-Propanone, 2-amino-1-(4-aminophenyl)-" would display characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amino groups are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The strong, sharp absorption of the carbonyl (C=O) group stretch is predicted to be in the range of 1670-1690 cm⁻¹, with its position influenced by conjugation with the aromatic ring. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while C-H stretching of the aliphatic part would appear just below 3000 cm⁻¹. The C-N stretching vibrations are expected in the 1250-1350 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar and symmetric vibrations. The aromatic ring vibrations are expected to produce strong signals. Raman spectroscopy is a powerful tool for chemical analysis, enabling the noninvasive acquisition of molecular fingerprints. researchgate.net

| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| N-H stretch (amino) | 3300-3500 (two bands) | 3300-3500 |

| Aromatic C-H stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H stretch | 2850-2960 | 2850-2960 |

| C=O stretch (ketone) | 1670-1690 | 1670-1690 |

| Aromatic C=C stretch | 1500-1600 | 1500-1600 |

| C-N stretch | 1250-1350 | 1250-1350 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule and its fragments. nih.gov For "1-Propanone, 2-amino-1-(4-aminophenyl)-" (C₉H₁₂N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared with the experimentally determined value to confirm the molecular formula.

Investigation of Fragmentation Pathways to Infer Structural Motifs

In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the masses of the resulting fragments are analyzed. The fragmentation of protonated "1-Propanone, 2-amino-1-(4-aminophenyl)-" is expected to follow characteristic pathways for ketones and amines. The principal fragment ions are anticipated to be [M + H - H₂O - CO]⁺, [M + H - H₂O]⁺, and [M + H - NH₃]⁺. nih.gov

Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methine carbon, or the bond between the carbonyl carbon and the aromatic ring.

Loss of small neutral molecules: Elimination of water (H₂O), ammonia (NH₃), or carbon monoxide (CO) from the molecular ion or subsequent fragment ions. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is essential for assessing the purity of chemical compounds and for separating components from a mixture, including isomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of non-volatile compounds like 1-Propanone, 2-amino-1-(4-aminophenyl)-. A validated HPLC method would involve specifying parameters such as the stationary phase (e.g., C18 column), mobile phase composition, flow rate, and detection wavelength. Such a method would be crucial for quantifying the compound and identifying any impurities or degradation products. Furthermore, chiral HPLC, employing a chiral stationary phase, would be the standard approach for separating the enantiomers of this chiral molecule. Despite the widespread use of HPLC for analyzing amino ketones and related pharmaceutical compounds, no specific methods detailing these parameters for the purity assessment or chiral separation of 1-Propanone, 2-amino-1-(4-aminophenyl)- were found in the reviewed literature.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is typically used for volatile and thermally stable compounds. For a molecule like 1-Propanone, 2-amino-1-(4-aminophenyl)-, which contains polar amino groups, analysis by GC would likely require derivatization to increase its volatility and thermal stability. Common derivatization techniques include acylation or silylation of the amine functional groups. The resulting volatile derivatives could then be analyzed by GC, often coupled with a mass spectrometer (GC-MS), to assess purity and identify trace components. The literature contains examples of GC analysis for other cathinone (B1664624) derivatives, often involving the creation of trifluoroacetyl or acetyl derivatives. However, no studies describing a specific derivatization protocol or subsequent GC method for 1-Propanone, 2-amino-1-(4-aminophenyl)- could be identified.

Chiroptical Methods for Stereochemical Analysis (e.g., Optical Rotation, Circular Dichroism)

Chiroptical methods are fundamental for studying chiral molecules. Since 1-Propanone, 2-amino-1-(4-aminophenyl)- possesses a chiral center at the second carbon of the propanone chain, it is expected to be optically active.

Optical Rotation : This technique measures the rotation of plane-polarized light by a solution of a chiral compound. The specific rotation is a characteristic physical property of an enantiomer. A measurement would confirm the compound's optical activity and provide a value (either positive, dextrorotatory, or negative, levorotatory) for a specific enantiomer under defined conditions (concentration, solvent, temperature, and wavelength).

Circular Dichroism (CD) : CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. A CD spectrum provides information about the stereochemical features of a molecule and can be used to study its conformation in solution.

No published data on the specific optical rotation or the circular dichroism spectrum for the enantiomers of 1-Propanone, 2-amino-1-(4-aminophenyl)- were discovered during the literature review.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. researchgate.netwiley.com DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach is widely used to investigate the geometries and energies of both stable ground states and high-energy transition states.

For 1-Propanone, 2-amino-1-(4-aminophenyl)-, a DFT study would typically begin by optimizing the molecule's geometry to find the lowest energy arrangement of its atoms (the ground state). From this optimized structure, various electronic properties can be calculated. Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly useful. The HOMO represents the ability to donate electrons, while the LUMO indicates the ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO is a critical parameter for predicting chemical reactivity and stability. sphinxsai.com

Furthermore, DFT is instrumental in mapping out reaction pathways by locating and characterizing transition states—the energy maxima along a reaction coordinate. By calculating the energy barrier (activation energy) associated with a transition state, chemists can predict the feasibility and rate of a chemical reaction involving the molecule. researchgate.netresearchgate.net

Below is an example of the kind of data a DFT analysis would yield for the ground state of the molecule.

| Calculated Parameter | Exemplary Value | Significance |

|---|---|---|

| Energy of HOMO | -5.8 eV | Indicates electron-donating capability |

| Energy of LUMO | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures molecular polarity |

Beyond DFT, other quantum chemical methods offer varying levels of theory and accuracy.

Ab Initio Methods: These methods calculate molecular properties from "first principles," without using experimental data for parameterization. libretexts.orgquora.com Hartree-Fock (HF) is the simplest ab initio method, but more advanced techniques like Møller-Plesset perturbation theory (MPn) and Coupled Cluster (CC) theory provide higher accuracy by better accounting for electron correlation. chemeurope.com While computationally demanding, these methods are the gold standard for small molecules and serve as benchmarks for other techniques. libretexts.orgresearchgate.net They can provide highly accurate predictions of molecular geometries, energies, and other electronic properties.

Semi-Empirical Methods: These methods simplify the complex calculations of ab initio approaches by incorporating parameters derived from experimental data. wikipedia.org Methods like AM1, PM3, and those based on the Neglect of Differential Diatomic Overlap (NDDO) approximation are significantly faster than ab initio or DFT methods, making them suitable for very large molecules. wikipedia.org However, their accuracy is dependent on the quality of the parameterization and how similar the target molecule is to the compounds used for fitting. wikipedia.org For 1-Propanone, 2-amino-1-(4-aminophenyl)-, a semi-empirical method could be used for a rapid initial assessment of its properties before undertaking more computationally expensive calculations.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static. 1-Propanone, 2-amino-1-(4-aminophenyl)- possesses several rotatable bonds, allowing it to adopt numerous conformations. Conformational analysis aims to identify the most stable conformers (local energy minima) and understand the energy barriers between them. This is crucial as the molecule's conformation can significantly influence its reactivity and biological activity.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can explore the conformational space of a molecule, providing insights into its dynamic behavior, flexibility, and interactions with its environment (e.g., a solvent). nih.govnih.gov These simulations can reveal how the aminophenyl and propanone moieties move relative to each other and identify the most frequently adopted shapes of the molecule in solution.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective at predicting spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: Quantum chemical methods, particularly DFT, can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (δ) and spin-spin coupling constants (J) for a molecule. nih.govnih.gov The calculation involves determining the magnetic shielding tensor for each nucleus (e.g., ¹H, ¹³C) in the molecule's optimized geometry. rsc.orgillinois.edu Comparing these predicted spectra with experimental results can provide unambiguous structural assignment. nih.govresearchgate.net For 1-Propanone, 2-amino-1-(4-aminophenyl)-, theoretical calculations could distinguish the chemical shifts of the aromatic protons from the aliphatic protons on the propanone chain.

The table below illustrates a hypothetical prediction of ¹³C NMR chemical shifts for the compound.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~198.5 |

| Aromatic C-NH₂ | ~150.2 |

| Aromatic C-C=O | ~128.9 |

| Aromatic CH (ortho to C=O) | ~130.8 |

| Aromatic CH (ortho to NH₂) | ~114.1 |

| Methine (CH-NH₂) | ~55.3 |

| Methyl (CH₃) | ~18.7 |

Vibrational Frequencies: The vibrational modes of a molecule correspond to the absorption peaks observed in an infrared (IR) spectrum. DFT calculations can compute these vibrational frequencies, which arise from the stretching and bending of chemical bonds. sphinxsai.com Comparing the calculated vibrational spectrum with an experimental one helps in identifying characteristic functional groups, such as the C=O stretch of the ketone, the N-H stretches of the amino groups, and the C-H stretches of the aromatic ring and alkyl chain.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step process of a chemical reaction. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for a proposed reaction can be constructed. researchgate.net This allows researchers to identify the most likely reaction pathway and understand the factors that control the reaction's outcome. For 1-Propanone, 2-amino-1-(4-aminophenyl)-, computational modeling could be used to study reactions such as N-alkylation, acylation, or reactions involving the ketone group, providing a level of mechanistic detail that is difficult to achieve experimentally.

Structure-Reactivity Relationship (SRR) Studies and Predictive Models

Structure-Reactivity Relationship (SRR) studies aim to connect a molecule's structural or electronic features with its chemical reactivity. By computationally analyzing a series of related compounds, models can be developed that predict the reactivity of new, untested molecules. For derivatives of 1-Propanone, 2-amino-1-(4-aminophenyl)-, SRR models could be built by calculating quantum chemical descriptors (like HOMO/LUMO energies, atomic charges, or electrostatic potentials) and correlating them with experimentally observed reaction rates. These predictive models are valuable in chemical synthesis and drug design for efficiently screening compounds and prioritizing experimental efforts.

Computational Assessment of Molecular Interactions with Model Chemical Systems

Theoretical and computational chemistry provides a powerful lens for investigating the intrinsic properties of molecules and their interactions with biological systems. For 1-Propanone, 2-amino-1-(4-aminophenyl)-, computational studies, though not extensively reported for this specific molecule, can be extrapolated from research on analogous aminoketone and aminophenyl structures. These investigations typically employ methods like Density Functional Theory (DFT) and molecular docking to elucidate the molecule's electronic structure, reactivity, and potential binding modes with model protein targets.

Detailed Research Findings

Computational analyses of compounds structurally related to 1-Propanone, 2-amino-1-(4-aminophenyl)- focus on several key aspects of molecular interaction. Density Functional Theory (DFT) is a common method used to optimize the molecular geometry and calculate electronic properties. For instance, studies on similar aromatic amines and ketones use DFT to determine parameters like bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation.

Molecular Electrostatic Potential (MEP) maps are another crucial output of DFT calculations. These maps illustrate the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In a molecule like 1-Propanone, 2-amino-1-(4-aminophenyl)-, the oxygen atom of the carbonyl group and the nitrogen atoms of the amino groups are expected to be electron-rich, making them likely sites for hydrogen bond acceptance and donation, respectively. The aromatic ring can participate in π-π stacking and hydrophobic interactions.

For example, a hypothetical docking study of 1-Propanone, 2-amino-1-(4-aminophenyl)- into a model kinase active site might show the 4-aminophenyl group extending into a hydrophobic pocket, while the 2-amino group and the propanone's carbonyl oxygen form hydrogen bonds with the hinge region of the kinase. The binding energy, calculated by the docking software, provides an estimate of the binding affinity.

The following tables represent the type of data that would be generated from such computational studies. The values presented are illustrative and based on typical findings for structurally similar molecules.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for 1-Propanone, 2-amino-1-(4-aminophenyl)-

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.23 Å |

| C-N (aromatic) | 1.38 Å | |

| C-N (aliphatic) | 1.47 Å | |

| Bond Angle | C-C-O | 120.5° |

| H-N-H (aromatic) | 115.0° | |

| H-N-H (aliphatic) | 109.5° | |

| Dihedral Angle | Phenyl-C-C-N | 45.2° |

Table 2: Hypothetical Molecular Docking Results with a Model Protein Kinase

| Interaction Type | Ligand Atom/Group | Protein Residue | Distance (Å) |

| Hydrogen Bond | Carbonyl Oxygen (C=O) | Backbone NH of Valine | 2.9 |

| Hydrogen Bond | 2-Amino Group (NH2) | Side Chain OH of Serine | 3.1 |

| Hydrogen Bond | 4-Amino Group (NH2) | Side Chain C=O of Aspartate | 3.0 |

| Hydrophobic Interaction | Phenyl Ring | Leucine, Isoleucine | N/A |

| Calculated Binding Energy | -8.5 kcal/mol |

These computational approaches provide valuable insights into the potential molecular interactions of 1-Propanone, 2-amino-1-(4-aminophenyl)-, guiding further experimental studies and the rational design of new molecules with specific biological activities.

Applications in Advanced Organic Synthesis and Material Science

1-Propanone, 2-amino-1-(4-aminophenyl)- as a Versatile Synthetic Building Block

The presence of both nucleophilic amino groups and an electrophilic carbonyl group makes this compound an exemplary building block. researchgate.net These functional groups can react selectively or sequentially, providing chemists with a powerful tool for constructing diverse molecular frameworks. Its utility is particularly pronounced in the synthesis of heterocyclic compounds and in the design of efficient one-pot reaction sequences. researchgate.net

The molecular structure of 1-Propanone, 2-amino-1-(4-aminophenyl)- is particularly well-suited for the synthesis of nitrogen-containing heterocycles, which are core components of many pharmaceuticals and biologically active compounds. researchgate.netresearchgate.net The arrangement of the ketone and the two amino groups allows for intramolecular or intermolecular condensation reactions to form various ring systems.

A prominent application is in the synthesis of quinoxaline (B1680401) derivatives. The 1-(4-aminophenyl) group, in conjunction with the 2-amino group, effectively mimics the reactivity of an ortho-phenylenediamine, a key precursor for quinoxalines. sapub.org The reaction typically involves the condensation of an ortho-diamine with a 1,2-dicarbonyl compound. nih.govchim.it In this case, the inherent α-aminoketone structure can react with other components to build the quinoxaline core or related benzodiazepine (B76468) structures. nih.govnih.gov For instance, reaction with another α-dicarbonyl compound could lead to the formation of a substituted quinoxaline ring.

The α-aminoketone moiety itself is a classic precursor for other heterocycles like pyrazines and pyrroles. rsc.org This versatility allows for the generation of a diverse library of heterocyclic compounds from a single, readily accessible starting material.

Table 1: Potential Heterocyclic Scaffolds from 1-Propanone, 2-amino-1-(4-aminophenyl)-

| Heterocyclic System | Potential Reaction Pathway | Key Structural Feature Utilized |

| Quinoxalines | Condensation with α-dicarbonyl compounds. | The two amino groups acting as an ortho-diamine equivalent. |

| Pyrazines | Self-condensation or reaction with another α-aminoketone. | The α-aminoketone moiety. |

| Pyrroles | Paal-Knorr type synthesis with a 1,4-dicarbonyl compound. | The primary amino group at the 2-position. |

| Benzodiazepines | Intramolecular cyclization or reaction with carbonyl compounds. | The two amino groups and the ketone functionality. |

| Imidazoles | Reaction with aldehydes and ammonia (B1221849)/ammonium (B1175870) acetate. | The α-aminoketone functionality. |

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements of all components, are highly valued for their efficiency and atom economy. nih.govbeilstein-journals.orgmdpi.com The multiple reactive sites of 1-Propanone, 2-amino-1-(4-aminophenyl)- make it an ideal substrate for MCRs. It can, for example, participate in Ugi or Passerini-type reactions, involving its amine and ketone functionalities. baranlab.orgcaltech.edu

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. researchgate.net The compound can initiate a cascade sequence; for instance, an initial reaction at the more nucleophilic 4-amino group could be followed by cyclization involving the second amino group and the ketone, leading to complex polycyclic structures in a single, efficient operation. nih.govresearchgate.net This approach streamlines synthetic pathways, reducing the need for intermediate purification steps and minimizing waste.

Derivatization for Functional Material Precursors

The aromatic and functional group-rich structure of 1-Propanone, 2-amino-1-(4-aminophenyl)- makes it an attractive precursor for the development of advanced functional materials.

The presence of two primary aromatic amine groups allows this molecule to function as a diamine monomer in step-growth polymerization. It can react with various co-monomers to produce a range of high-performance polymers. For example:

Polyamides: Reaction with dicarboxylic acid chlorides (e.g., terephthaloyl chloride) would yield aramids, a class of heat-resistant and strong synthetic fibers.

Polyimides: Condensation with dianhydrides (e.g., pyromellitic dianhydride) can form polyimides, which are known for their exceptional thermal stability, chemical resistance, and dielectric properties.

Polyureas: Reaction with diisocyanates (e.g., methylene (B1212753) diphenyl diisocyanate) would result in the formation of polyureas.

The ketone and the secondary amine in the backbone of the resulting polymers offer sites for further modification, such as cross-linking or the attachment of specific functional groups to tune the material's properties.

Aromatic amines and ketones are well-known chromophoric systems that can interact with light. The extended π-conjugated system in 1-Propanone, 2-amino-1-(4-aminophenyl)-, which includes the benzene (B151609) ring, the carbonyl group, and the lone pair electrons of the amino groups, suggests potential applications in optoelectronics. organic-chemistry.org Derivatives of this compound could be investigated for applications such as organic light-emitting diodes (OLEDs) or as components in dye-sensitized solar cells.

Furthermore, the amino groups can act as binding sites for metal ions or other analytes. This functionality, combined with the potential for fluorescence inherent in the aromatic structure, makes its derivatives promising candidates for chemical sensors. Upon binding an analyte, a detectable change in the molecule's absorption or emission spectrum could occur, forming the basis of a sensory device. The general reactivity of compounds like 4-aminoacetophenone to form Schiff bases or chalcones provides a pathway to tune these optoelectronic and sensing properties. chemicalbook.com

Role in the Synthesis of Complex Organic Molecules

Beyond its direct use in forming heterocycles and polymers, 1-Propanone, 2-amino-1-(4-aminophenyl)- serves as a versatile intermediate for synthesizing more complex organic molecules. nih.gov The three distinct functional groups can be selectively modified to build intricate molecular architectures.

Table 2: Functional Group Transformations and Synthetic Potential

| Functional Group | Potential Transformation | Resulting Structure / Application |

| Ketone | Reduction to alcohol | Creates a chiral center, precursor for amino alcohols. |

| Reductive amination | Forms a new diamine structure. | |

| Wittig reaction | Carbon-carbon bond formation, alkene synthesis. | |

| 4-Amino Group | Diazotization and substitution | Introduction of various functional groups (e.g., -OH, -CN, halogens). |

| Acylation / Sulfonylation | Forms amides/sulfonamides, modifies electronic properties. | |

| 2-Amino Group | Protection and selective reaction | Allows for differential functionalization of the two amino groups. |

| Alkylation / Acylation | Introduction of new side chains. |

These transformations enable chemists to use 1-Propanone, 2-amino-1-(4-aminophenyl)- as a scaffold, systematically adding complexity and functionality to achieve a desired target molecule. This strategic utility is crucial in fields like medicinal chemistry, where the synthesis of complex, pharmacologically active compounds is a primary goal. researchgate.net

Development of Novel Catalytic Systems Utilizing Amino-Ketone Ligands or Substrates

The structural motif of an amino-ketone is a cornerstone for the design of effective ligands in catalysis, particularly in asymmetric synthesis. The nitrogen and oxygen atoms of the amino and ketone groups can chelate to a metal center, forming stable transition metal complexes that can act as catalysts. While specific research on "1-Propanone, 2-amino-1-(4-aminophenyl)-" as a ligand is not extensively documented in publicly available literature, the broader class of β-amino ketones has been widely explored for this purpose.

General Principles of Amino-Ketone Ligands in Catalysis:

β-Amino carbonyl compounds are recognized as valuable building blocks in organic synthesis and can serve as effective ligands for the formation of metal complexes. researchgate.netscirp.org The presence of both a carbonyl and an amino group allows for the formation of stable chelate rings with transition metal ions, which can, in turn, catalyze a variety of organic transformations. researchgate.netscirp.org The catalytic activity of these complexes is influenced by the nature of the metal ion, the substituents on the amino-ketone ligand, and the reaction conditions.

Potential Catalytic Applications:

Based on the general reactivity of related β-amino ketones, complexes derived from 1-Propanone, 2-amino-1-(4-aminophenyl)- could potentially be investigated for a range of catalytic reactions, including:

Asymmetric Hydrogenation: Chiral metal complexes containing amino-ketone ligands can be effective catalysts for the asymmetric hydrogenation of prochiral ketones and imines, producing chiral alcohols and amines with high enantioselectivity.

Carbon-Carbon Bond Forming Reactions: These complexes can catalyze various C-C bond-forming reactions, such as aldol (B89426) and Mannich reactions, which are fundamental transformations in organic synthesis. researchgate.netcore.ac.uk

Oxidation Reactions: Metal complexes of amino acids and related compounds have been shown to catalyze oxidation reactions, such as the epoxidation of alkenes. scirp.org

Research Findings on Related Systems:

Studies on analogous systems provide insights into the potential catalytic capabilities. For instance, transition metal complexes with ligands derived from amino acids have been extensively studied for their catalytic activity in a wide array of asymmetric transformations. mdpi.com The chirality of the amino acid can be transferred to the product of the catalyzed reaction, making this a powerful strategy in asymmetric synthesis.

Below is a conceptual data table illustrating the type of research findings that would be relevant for evaluating the catalytic performance of metal complexes with ligands similar to "1-Propanone, 2-amino-1-(4-aminophenyl)-".

| Catalyst System (Conceptual) | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| [Rh(I)-(S)-amino-ketone]Cl | Asymmetric Hydrogenation | Acetophenone | 95 | 85 (R) |

| [Cu(II)-(R,R)-amino-ketone]₂ | Michael Addition | Nitrostyrene | 88 | 92 (S) |

| [Pd(0)-(S,S)-amino-ketone] | Suzuki Coupling | 4-Bromoanisole | 98 | N/A |

Applications in Supramolecular Chemistry and Self-Assembly

The structural features of 1-Propanone, 2-amino-1-(4-aminophenyl)- suggest its potential for applications in supramolecular chemistry and the design of self-assembling systems. The presence of two amino groups and a ketone moiety provides multiple sites for non-covalent interactions, which are the driving forces behind self-assembly.

Key Structural Features for Supramolecular Assembly:

Hydrogen Bonding: The primary and secondary amino groups can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms of the amino groups can act as hydrogen bond acceptors. This allows for the formation of intricate hydrogen-bonding networks.

π-π Stacking: The presence of the aromatic phenyl ring facilitates π-π stacking interactions between molecules, which can contribute to the stability of supramolecular architectures.

Dipole-Dipole Interactions: The polar carbonyl group introduces dipole-dipole interactions that can influence the packing of molecules in the solid state.

Potential Supramolecular Structures:

The combination of these intermolecular forces could lead to the formation of various well-ordered supramolecular structures, such as:

One-dimensional chains or ribbons: Formed through directional hydrogen bonding and π-π stacking.

Two-dimensional sheets: Resulting from the extension of hydrogen-bonding networks in a plane.

Three-dimensional frameworks: Arising from more complex intermolecular connectivity.

The principles of crystal engineering, which involve the rational design of crystal structures based on an understanding of intermolecular interactions, could be applied to predict and control the self-assembly of this molecule. researchgate.netnih.gov

Research on Self-Assembly of Related Molecules:

The self-assembly of amino acids and peptides, which share functional groups with the target compound, is a well-established field. researchgate.netsemanticscholar.orgnih.govbeilstein-journals.orgmdpi.comrsc.org These studies have demonstrated the formation of a wide variety of nanostructures, including fibers, tubes, and sheets, driven by a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking. The insights gained from these systems can inform the potential self-assembling behavior of 1-Propanone, 2-amino-1-(4-aminophenyl)-.

The following table conceptualizes the types of intermolecular interactions that could be studied to understand the supramolecular behavior of this compound.

| Interaction Type | Potential Donor/Acceptor/Participant | Expected Contribution to Assembly |

| Hydrogen Bonding | -NH₂ (donor), -NH- (donor), C=O (acceptor), N (acceptor) | Directional control of molecular packing, formation of chains and sheets. |

| π-π Stacking | Phenyl ring | Stabilization of stacked structures, contribution to electronic properties. |

| van der Waals Forces | Alkyl and aromatic portions of the molecule | Overall packing efficiency and stabilization of the assembly. |

| Dipole-Dipole | C=O group | Influence on molecular orientation and lattice energy. |

This table is a theoretical representation of potential interactions based on the compound's structure.

Future Directions and Emerging Research Avenues

Development of Novel and Green Synthetic Methodologies

The synthesis of α-aminoketones is a field of significant interest due to their prevalence in pharmaceuticals and their utility as synthetic intermediates. rsc.orgresearchgate.net Traditional methods for their synthesis often involve multi-step processes, harsh reaction conditions, or the use of toxic reagents. rsc.org Future research will prioritize the development of more efficient, economical, and environmentally benign synthetic routes to 1-Propanone, 2-amino-1-(4-aminophenyl)- and its derivatives.